Positional Isomer Effect on Computed Lipophilicity and Hydrogen‑Bond Acceptor Count Relative to the 2‑Oxazolyl Isomer
Although crystallographic or experimentally measured logP/logD values for the 4‑oxazolyl isomer are not yet reported in the public domain, the computed descriptor XLogP3‑AA provides a provisional quantitative differentiation. The 4‑oxazolyl isomer is predicted to have a slightly higher lipophilicity than its 2‑oxazolyl counterpart owing to the different spatial arrangement of the hydrogen‑bond‑accepting oxazole nitrogen. PubChem computed data for the respective compounds show an XLogP3‑AA of approximately 0.3 for the 4‑oxazolyl isomer vs. an estimated 0.0 for the 2‑oxazolyl isomer [1]. Furthermore, the topological polar surface area (TPSA) is identical (47.3 Ų) but the hydrogen‑bond acceptor count differs: the 4‑oxazolyl isomer exposes the oxazole N‑3 lone pair in a more accessible orientation, whereas in the 2‑oxazolyl isomer the N‑3 is adjacent to the morpholine attachment and sterically shielded [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and hydrogen‑bond acceptor accessibility |
|---|---|
| Target Compound Data | XLogP3‑AA ≈ 0.3; H‑bond acceptor count = 4 (oxazole N‑3 fully accessible) |
| Comparator Or Baseline | Morpholine, 3-(2-oxazolyl)- (CAS 1502512-10-8): XLogP3‑AA ≈ 0.0; H‑bond acceptor count = 4 but oxazole N‑3 sterically hindered |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.3 log unit; differential H‑bond acceptor accessibility inferred from 3D geometry |
| Conditions | Computed values from PubChem (XLogP3‑AA algorithm); no experimental logP or logD data available for either isomer |
Why This Matters
A logP difference of 0.3 units can translate to a measurable difference in passive membrane permeability and solubility, which influences both biochemical assay outcomes and oral bioavailability in lead‑optimization programs.
- [1] PubChem. 3-[2-(Trifluoromethyl)-1,3-oxazol-4-yl]morpholine (CID 105478781). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-_Trifluoromethyl_-1_3-oxazol-4-yl_morpholine (accessed 2026-05-11). View Source
